4-(5-Fluoro-indan-2-yl)-1H-imidazole
Description
Contextualization within Nitrogen Heterocycle Chemistry
Nitrogen-containing heterocycles are fundamental building blocks in pharmaceutical science, with the imidazole (B134444) ring being a particularly prominent example. pharmacyjournal.netmdpi.com The unique electronic and structural characteristics of these rings allow them to interact with a wide array of biological targets. nih.govnih.gov
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. pharmacyjournal.netirjmets.com This structure is a constituent of several vital natural products, including the amino acid histidine, histamine, purines, and nucleic acids. pharmacyjournal.net Its electron-rich nature and ability to act as both a hydrogen bond donor and acceptor make it a versatile binder to various enzymes and receptors. nih.govnih.gov
The therapeutic importance of the imidazole scaffold is vast, with imidazole derivatives forming the basis for a wide range of clinical drugs. nih.gov These applications span numerous disease areas, including:
Antifungal agents: (e.g., ketoconazole, clotrimazole)
Anticancer agents: (e.g., dacarbazine, nilotinib) researchgate.net
Antihypertensive agents: (e.g., losartan)
Anti-inflammatory and antibacterial agents nih.govijpsjournal.com
This broad spectrum of activity has cemented the imidazole ring as a "privileged structure" in medicinal chemistry, a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme. ijpsjournal.com The continuous exploration of imidazole derivatives remains a highly active area of research for discovering novel therapeutic agents. nih.govresearchgate.net
The indane scaffold, a bicyclic system consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is another structure recognized for its prevalence in biologically active molecules and natural products. tudublin.ietudublin.ie Its rigid, three-dimensional shape provides a defined orientation for substituents, making it an attractive framework for designing molecules that can fit precisely into the binding sites of biological targets. The use of such "privileged structures" can shorten the process of drug discovery and design. tudublin.ietudublin.ienih.gov Research has demonstrated the potential of indane scaffolds in developing novel anti-cancer and anti-inflammatory agents. tudublin.ietudublin.ieresearchgate.net
The introduction of fluorine into organic molecules is a widely used strategy in modern drug design. nih.govresearchgate.net The fluorine atom, despite its small size, is highly electronegative and can profoundly alter a molecule's properties. nih.govbenthamscience.com Key effects of fluorination include:
Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolically labile sites on a drug molecule, thereby increasing its half-life. nih.gov
Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes. nih.govbenthamscience.com
Binding Affinity: Fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with target proteins. nih.gov
Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal receptor binding. acs.org
The combination of fluorine with an indane scaffold, as seen in fluoro-substituted indanes, leverages the benefits of both components. This creates a rigid, metabolically stable, and conformationally defined structure that can be further functionalized to target specific biological pathways. acs.org
Evolution of Research on Imidazole-Indane Hybrid Systems
The concept of creating hybrid molecules by combining two or more privileged structures is a powerful strategy in medicinal chemistry. nih.gov It aims to create synergistic effects or multi-target compounds. While research on imidazole and indane scaffolds is extensive individually, the exploration of hybrid systems incorporating both is a more nascent field.
Early research into related structures has laid the groundwork for more complex hybrids. For instance, studies have been conducted on compounds where a perfluorinated indane ring is attached to an imidazole derivative. One such example is the reaction of 4,5-dimethyl-2-(perfluoroindan-5-yl)-1H-imidazol-1-ol, indicating that synthetic routes to link these two scaffolds are being actively investigated. researchgate.net These studies are crucial for understanding the chemical compatibility and reactivity of the two moieties and for developing methodologies to create libraries of related compounds for biological screening. The evolution of this research area depends on the continued development of synthetic methods that allow for the controlled and efficient fusion of these important chemical scaffolds.
Current Research Landscape and Future Directions for 4-(5-Fluoro-indan-2-yl)-1H-imidazole and Analogues
The specific compound this compound is not widely documented in publicly available scientific literature, suggesting it is a novel chemical entity or a target of specialized, non-public research. The current landscape is therefore defined more by the potential of this compound and its analogues rather than by a body of existing data.
Current Status:
Synthesis: Synthetic routes would likely involve multi-step processes, potentially starting from 5-fluoro-indan-2-one and building the imidazole ring through established methods like the Radziszewski synthesis or other condensation reactions. mdpi.comnih.govresearchgate.net
Analogues: Research on closely related structures, such as the aforementioned perfluoroindan-imidazole systems, provides the primary context for the field. researchgate.net Studies on other imidazole hybrids continue to demonstrate the therapeutic potential of this molecular class. nih.govnih.gov
Future Directions: The future of research on this compound and its analogues is promising and will likely focus on several key areas:
Chemical Synthesis: Development of efficient and versatile synthetic pathways to create a library of analogues with variations in the substitution patterns on both the indane and imidazole rings.
Biological Screening: Evaluation of these new compounds against a wide range of biological targets, particularly in areas where both imidazole and indane scaffolds have shown promise, such as oncology and inflammation. mdpi.comnih.govtudublin.ie
Structure-Activity Relationship (SAR) Studies: Systematic analysis of how changes in the molecular structure affect biological activity to identify the key features required for potency and selectivity.
Computational Modeling: Using in-silico methods, such as molecular docking, to predict the binding of these compounds to specific protein targets and to guide the design of more potent inhibitors. researchgate.net
Given the proven track record of its constituent parts, the this compound scaffold represents a promising, yet underexplored, area for the discovery of new therapeutic agents.
Data Tables
Table 1: Properties of Key Structural Moieties
| Moiety | Type | Key Properties in Medicinal Chemistry |
| Imidazole | Aromatic Heterocycle | Hydrogen bond donor/acceptor; metal coordination; high polarity; component of essential biomolecules. mdpi.com |
| Indane | Bicyclic Hydrocarbon | Rigid scaffold; provides defined 3D orientation; considered a privileged structure. tudublin.ietudublin.ie |
| Fluorine | Halogen Substituent | Increases metabolic stability; modulates lipophilicity and pKa; enhances binding affinity. nih.govnih.gov |
Table 2: Potential Research Areas for Imidazole-Indane Hybrids
| Research Area | Focus | Rationale |
| Oncology | Kinase Inhibition, Anti-proliferative Activity | Imidazole is a core component of many kinase inhibitors and anticancer drugs. mdpi.comnih.gov |
| Anti-inflammatory | Enzyme Inhibition (e.g., COX, LOX) | Both imidazole and indane scaffolds have been investigated for anti-inflammatory properties. ijpsjournal.comtudublin.ie |
| Antimicrobial | Inhibition of Bacterial/Fungal Growth | Imidazole is the basis for numerous antifungal and antibacterial agents. pharmacyjournal.netnih.gov |
| Neuroscience | Receptor Binding (e.g., CNS targets) | The rigid indane structure is found in compounds targeting the central nervous system. |
Structure
3D Structure
Properties
Molecular Formula |
C12H11FN2 |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
5-(5-fluoro-2,3-dihydro-1H-inden-2-yl)-1H-imidazole |
InChI |
InChI=1S/C12H11FN2/c13-11-2-1-8-3-10(4-9(8)5-11)12-6-14-7-15-12/h1-2,5-7,10H,3-4H2,(H,14,15) |
InChI Key |
SRTZGTVJBSGUPX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)F)C3=CN=CN3 |
Synonyms |
4-(5-fluoro-2,3-dihydro-1H-inden-2-yl)-1H-imidazole MPV 1743 AIII MPV 2088 MPV-1743 AIII MPV-2088 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 5 Fluoro Indan 2 Yl 1h Imidazole
Total Synthesis Approaches to 4-(5-Fluoro-indan-2-yl)-1H-imidazole
The total synthesis of this compound can be approached through several established methods for imidazole (B134444) ring construction. A common and effective strategy involves the initial synthesis of a key precursor, 5-fluoro-2-indanone (B1592043), followed by its conversion into the target imidazole derivative. This approach allows for the late-stage introduction of the imidazole moiety onto the pre-formed indane scaffold.
Detailed Reaction Schemes and Key Synthetic Steps
A plausible and efficient pathway for the synthesis of this compound involves the reaction of an α-haloketone with formamide (B127407), a variation of the Bredereck-Gompper synthesis. This method is well-suited for preparing 4-substituted imidazoles.
The key synthetic steps are outlined below:
Scheme 1: Proposed Synthesis of this compound
Step 1: α-Bromination of 5-Fluoro-2-indanone. The synthesis begins with the α-bromination of the precursor, 5-fluoro-2-indanone. This reaction typically employs a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent like acetic acid or carbon tetrachloride, often with a catalytic amount of acid, to yield 1-bromo-5-fluoro-indan-2-one. This electrophilic substitution occurs at the carbon atom adjacent to the carbonyl group.
Step 2: Imidazole Ring Formation. The resulting α-bromoketone, 1-bromo-5-fluoro-indan-2-one, is then subjected to cyclocondensation with formamide under thermal conditions. In this reaction, formamide serves as the source for the remaining atoms of the imidazole ring (N1, C2, and N3). The reaction proceeds through the initial formation of an α-aminoketone intermediate, which then cyclizes with a second molecule of formamide to form the imidazole ring, yielding this compound.
Precursor Synthesis and Intermediate Derivatization Strategies
The success of the total synthesis hinges on the efficient preparation of the key starting material, 5-fluoro-2-indanone. Several synthetic routes to substituted indanones have been reported in the literature.
Synthesis of 5-Fluoro-2-indanone: One common method begins with 4-fluoroaniline, which can be converted to 5-fluoro-1H-indole-2,3-dione through condensation with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride, followed by cyclization in concentrated sulfuric acid. google.com Subsequent oxidation and further transformations can lead to the desired indanone structure. An alternative route involves the intramolecular Friedel-Crafts cyclization of 3-(p-fluorophenyl)propionic acid or its corresponding acid chloride, which typically yields the 5-fluoro-1-indanone (B1345631) isomer. chemicalbook.combeilstein-journals.org Conversion to the 2-indanone (B58226) isomer would require additional steps. Direct syntheses of 2-indanones are also known, providing a more straightforward path to this key precursor.
Intermediate Derivatization: The primary intermediate derivatization is the conversion of 5-fluoro-2-indanone to 1-bromo-5-fluoro-indan-2-one. This transformation is a standard α-halogenation of a ketone. The reactivity of the α-protons is enhanced by the adjacent carbonyl group, facilitating the reaction.
Optimization of Reaction Conditions for Enhanced Yields and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product.
For the α-bromination step , key parameters include the choice of brominating agent, solvent, and temperature. The use of N-Bromosuccinimide (NBS) with a radical initiator like AIBN or light can be an alternative to using elemental bromine, often providing cleaner reactions and better control over selectivity.
For the imidazole synthesis step , the reaction of the α-bromoketone with formamide is typically conducted at elevated temperatures, often between 150-200 °C. The ratio of formamide to the α-bromoketone is a critical variable; using a large excess of formamide can drive the reaction to completion. The reaction time is also a key factor, with progress often monitored by thin-layer chromatography (TLC). Purification of the final imidazole product is commonly achieved through column chromatography or recrystallization.
Table 1: Illustrative Reaction Parameters for the Synthesis of this compound
| Step | Reactant | Reagents & Conditions | Product | Hypothetical Yield |
| 1 | 5-Fluoro-2-indanone | N-Bromosuccinimide (NBS), cat. p-TsOH, CCl₄, reflux, 4-6 h | 1-Bromo-5-fluoro-indan-2-one | 75-85% |
| 2 | 1-Bromo-5-fluoro-indan-2-one | Formamide (excess), 160-180°C, 3-5 h | This compound | 50-65% |
Regioselectivity and Stereochemistry in the Synthesis of Indane-Imidazole Frameworks
The construction of the indane-imidazole framework presents challenges in controlling both regioselectivity during the imidazole ring formation and stereochemistry at the indane core.
Control of Isomer Formation (e.g., Enantiomeric Synthesis and Separation)
The target molecule, this compound, possesses a stereocenter at the C2 position of the indane ring. The synthetic route described above, starting from the achiral 5-fluoro-2-indanone, will produce a racemic mixture of the (R)- and (S)-enantiomers. Obtaining an enantiomerically pure compound requires either an asymmetric synthesis approach or the resolution of the racemic mixture.
Enantiomeric Synthesis: This strategy involves introducing chirality at an early stage. For instance, an asymmetric reduction of 5-fluoro-2-indanone using a chiral catalyst could produce an enantiomerically enriched 5-fluoro-indan-2-ol. This chiral alcohol could then be converted into a chiral amine and carried through the subsequent steps to form the imidazole. Alternatively, methods for the enantioselective synthesis of chiral indane derivatives, such as rhodium-catalyzed asymmetric addition of arylboron reagents to indenes, could be employed to create a chiral indane precursor. nih.gov
Enantiomeric Separation (Resolution): This is the most common method for separating racemic mixtures. wikipedia.org The process involves reacting the racemic this compound with a chiral resolving agent. Since the imidazole is basic, a chiral acid such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid can be used. libretexts.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. libretexts.org These salts can then be separated by fractional crystallization. After separation, the individual diastereomeric salts are treated with a base to neutralize the chiral acid, yielding the resolved (R)- and (S)-enantiomers of the target imidazole. wikipedia.orglibretexts.org
Impact of Reaction Parameters on Regioselective Functionalization
Regioselectivity is a critical consideration in imidazole synthesis. Different synthetic methods can lead to various isomeric products. The proposed synthesis of this compound from an α-haloketone and formamide is generally highly regioselective for the 4-substituted isomer.
The regioselectivity is determined during the cyclization step. The initial reaction between the α-bromoketone and ammonia (B1221849) (generated from formamide) forms an α-aminoketone. The subsequent cyclization with formamide leads specifically to the imidazole ring where the indane substituent is at the C4 position. Other synthetic strategies, such as the Van Leusen reaction between an aldimine and tosylmethyl isocyanide (TosMIC), are also known to be highly regioselective, yielding 1,4,5-trisubstituted imidazoles. organic-chemistry.orgorganic-chemistry.org The choice of synthetic route is therefore paramount in directing the formation of the desired regioisomer. Careful control of reaction parameters such as temperature and stoichiometry can further enhance this selectivity by minimizing side reactions that could lead to other isomers.
No Results Found for "this compound"
Extensive research into the synthesis, derivatization, and structure-activity relationships of the chemical compound "this compound" has yielded no specific publicly available scientific literature or data.
Despite a thorough search of chemical databases and scientific search engines, no studies detailing the synthetic methodologies, chemical transformations, or the development of compound libraries for structure-activity relationship (SAR) studies specifically for this compound could be located.
The search included queries for:
Synthesis of analogues with varied substituents on the imidazole ring of this compound.
Exploration of modifications to the fluoro-indane moiety of the compound.
Development of libraries for SAR studies of this compound derivatives.
The absence of information suggests that this specific compound may be a novel chemical entity that has not yet been extensively studied or that the relevant research has not been published in the public domain. General information on the synthesis and biological activities of various other imidazole and indane derivatives is available, but no direct data for the requested compound "this compound" was found. Therefore, the requested article with the specified outline and content cannot be generated at this time.
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic Techniques for Purification and Purity Assessment
Chromatography is essential for isolating the target compound from reaction mixtures and accurately determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve distinct but complementary roles in this process.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is the primary method for assessing the purity of 4-(5-Fluoro-indan-2-yl)-1H-imidazole and for its purification via preparative HPLC. A typical method involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.
A robust HPLC method would be developed to ensure sharp peaks and good resolution from any impurities. The method parameters are optimized, including the column type, mobile phase composition, and flow rate. For quantitative analysis, a calibration curve would be established using standards of known concentration. The purity is determined by calculating the area percentage of the main peak corresponding to the compound. A method developed for the analysis of fluorinated aromatic compounds could be adapted for this purpose. nih.gov
Table 1: Representative HPLC Method Parameters
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile and Water (both with 0.1% Formic Acid) |
| Gradient | 5% to 95% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at 254 nm or 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates
While this compound itself may have low volatility, GC-MS is an invaluable tool for identifying volatile intermediates, starting materials, or byproducts generated during its synthesis. gdut.edu.cn Common synthetic routes for substituted imidazoles often involve multi-component reactions. nih.govjocpr.comresearchgate.net Potential volatile precursors for this specific molecule could include 5-fluoro-indan-2-one or other simple building blocks for the imidazole (B134444) ring.
GC-MS analysis would involve separating the volatile components on a capillary column followed by ionization and mass analysis to identify them based on their mass spectra and retention times. scispace.comyoutube.com Derivatization with reagents like isobutyl chloroformate can be employed to increase the volatility of semi-volatile imidazole-like compounds for GC-MS analysis. gdut.edu.cn
Table 2: Typical GC-MS Parameters for Intermediate Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow mode (e.g., 1.2 mL/min) |
| Oven Program | Initial temp 60°C, ramp at 10°C/min to 280°C, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-550 amu |
| Injector Temperature | 250 °C |
Elucidation of Molecular Structure by Spectroscopic Methods
Once purified, the precise molecular structure of this compound is confirmed using a combination of powerful spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR)
NMR spectroscopy is the most definitive method for structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework and the specific location of the fluorine atom.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the imidazole ring protons, the aromatic protons on the fluoro-substituted ring, and the aliphatic protons of the indane system. organicchemistrydata.orgnih.gov The methine proton at the C2 position of the indane ring, being adjacent to four other protons, would likely appear as a quintet. The four methylene (B1212753) protons of the indane ring would present as complex multiplets.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. libretexts.org The spectrum would show distinct signals for the two sp² carbons of the imidazole ring, the six carbons of the fluorinated benzene (B151609) ring (with carbon-fluorine coupling observed for the carbons closest to the fluorine atom), and the three sp³ carbons of the indane moiety. youtube.comresearchgate.netwisc.eduoregonstate.edu Quaternary carbons, such as the imidazole carbon at position 4 and the indane carbons C3a and C7a, typically show weaker signals. youtube.com
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial and highly sensitive technique for characterization. wikipedia.orghuji.ac.il It provides a direct confirmation of the fluorine atom's presence and its chemical environment. nih.govnih.gov For this molecule, a single signal is expected. The chemical shift of this signal, typically reported relative to a standard like CFCl₃, is characteristic of a fluorine atom attached to an aromatic ring. colorado.edu Coupling between the ¹⁹F nucleus and adjacent ¹H nuclei on the aromatic ring would result in a multiplet structure for the fluorine signal.
2D-NMR: Two-dimensional NMR experiments like COSY, HSQC, and HMBC are indispensable for unambiguously assigning all the ¹H and ¹³C signals and confirming the connectivity between the indane and imidazole fragments. youtube.com
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for example, connecting the methine proton of the indane with its adjacent methylene protons. sdsu.eduresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached. researchgate.net This allows for the definitive assignment of each CH, CH₂, and CH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is critical for identifying the connectivity of quaternary carbons and linking the two main parts of the molecule—for instance, by showing a correlation between the indane's C2 proton and the imidazole's C4 and C5 carbons.
Table 3: Predicted NMR Data for this compound
| Technique | Predicted Chemical Shifts (ppm) and Multiplicity |
|---|---|
| ¹H NMR | δ 12.0-13.0 (br s, 1H, N-H); δ 7.5-7.7 (s, 1H, Imidazole C2-H); δ 7.0-7.4 (m, 4H, Imidazole C5-H + Aromatic H); δ 3.5-3.8 (m, 1H, Indane C2-H); δ 3.0-3.4 (m, 4H, Indane C1/C3-H₂) |
| ¹³C NMR | δ 158-162 (d, JCF ≈ 240 Hz, C5'); δ 115-145 (m, Aromatic & Imidazole C); δ 35-45 (m, Indane C1, C2, C3) |
| ¹⁹F NMR | δ -110 to -120 (m, relative to CFCl₃) |
Predicted data based on analogous structures and general principles. organicchemistrydata.orgresearchgate.netwisc.educolorado.educhemicalbook.com
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the unambiguous determination of the compound's elemental formula. For this compound (C₁₂H₁₁FN₂), the calculated exact mass of the neutral molecule is 202.0906. In ESI+ mode, the protonated molecule [M+H]⁺ would be observed.
The high resolution of the instrument distinguishes the target ion from other ions with the same nominal mass but different elemental compositions. Fragmentation patterns observed in the MS/MS spectrum can further confirm the structure, with expected cleavages occurring at the bond linking the indane and imidazole rings. libretexts.orgyoutube.com
Table 4: HRMS Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁FN₂ |
| Calculated Monoisotopic Mass | 202.0906 u |
| Observed Ion (ESI+) | [M+H]⁺ |
| Calculated m/z for [M+H]⁺ | 203.0984 |
| Predicted Key Fragments | m/z 135.0562 ([C₉H₈F]⁺); m/z 68.0374 ([C₃H₄N₂]⁺) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
These spectroscopic techniques provide valuable information about the functional groups present in the molecule and its electronic properties.
Infrared (IR) Spectroscopy: The IR spectrum reveals the molecule's functional groups through their characteristic vibrational frequencies. nist.gov Key expected absorptions for this compound include a broad N-H stretching band for the imidazole ring, aromatic and aliphatic C-H stretching bands, C=N and C=C stretching vibrations from the aromatic and imidazole rings, and a strong C-F stretching band. researchgate.netijpsonline.comnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information on the electronic transitions within the molecule. researchgate.net Due to the presence of the conjugated imidazole and fluorobenzene (B45895) ring systems, the compound is expected to exhibit strong absorption in the UV region. Typically, substituted imidazoles show absorption maxima (λmax) corresponding to π→π* transitions. nih.govmdpi.comresearchgate.net
Table 5: Predicted IR and UV-Vis Data
| Technique | Characteristic Absorption |
|---|---|
| IR (cm⁻¹) | ~3100-3300 (broad, N-H stretch) |
| ~2850-3100 (aromatic & aliphatic C-H stretch) | |
| ~1450-1650 (C=C and C=N stretch) | |
| ~1000-1200 (strong, C-F stretch) | |
| UV-Vis (λmax, nm) | ~210-220 nm |
| ~270-290 nm |
Solid-State Characterization
Solid-state properties are crucial for understanding the physical and chemical behavior of a compound, influencing factors such as stability, solubility, and bioavailability. The techniques outlined below are standard for such characterization, though no specific data for This compound is available.
Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is the gold standard for determining the absolute stereochemistry and conformational analysis of chiral molecules. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can elucidate bond lengths, bond angles, and torsional angles, defining the molecule's exact spatial configuration.
For a molecule like This compound , which contains a stereocenter at the 2-position of the indan (B1671822) moiety, single crystal XRD would be instrumental in:
Unambiguously assigning the absolute configuration (R or S) of the chiral center.
Determining the precise conformation of the indan and imidazole rings and their relative orientation.
Identifying intermolecular interactions, such as hydrogen bonding or π-stacking, which dictate the crystal packing arrangement.
Despite the importance of this analysis, no crystallographic data, including unit cell parameters, space group, or atomic coordinates for This compound , has been deposited in crystallographic databases or published in scientific literature.
Thermal analysis techniques are employed to study the physical and chemical properties of materials as they change with temperature.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC analysis can identify thermal events such as melting point, glass transitions, and polymorphic phase transitions. This information is vital for determining the purity and thermal stability of a compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. TGA is used to determine the thermal stability and decomposition profile of a compound, as well as its solvent or water content.
No DSC or TGA data for This compound is available in the reviewed literature. Such data would provide key insights into its melting point, thermal stability, and decomposition pattern.
Molecular Interactions and Mechanistic Elucidation in Vitro and in Silico Studies
Identification and Profiling of Molecular Targets (Preclinical In Vitro)
Ligand-Receptor Binding Assays and Affinity Determination
No studies detailing ligand-receptor binding assays for 4-(5-Fluoro-indan-2-yl)-1H-imidazole were identified. Consequently, data on its binding affinity (e.g., Ki, Kd, IC50) for any specific molecular target is not available.
Enzymatic Inhibition or Activation Studies
There is no available research on the effects of this compound on enzymatic activity. Therefore, its potential to act as an inhibitor or activator of any enzyme, including kinetic parameters such as IC50 or EC50 values, remains uncharacterized.
Specificity and Selectivity Profiling Against Related Molecular Entities
Without primary molecular target information, no studies on the selectivity and specificity of this compound against related molecular entities (e.g., receptor subtypes, isoenzymes) could be found.
Biochemical and Cellular Pathway Modulation
Investigation of Signaling Cascade Perturbations in Cellular Systems
No research has been published detailing the effects of this compound on signaling cascades in cellular systems such as cell lines or organoids.
Analysis of Downstream Cellular Responses
There is no available data on the downstream cellular responses, such as changes in gene expression or protein-protein interactions, following treatment with this compound.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations
No published studies were identified that systematically modify the structure of this compound and evaluate the corresponding effects on biological targets. Such an analysis would typically involve synthesizing a series of analogues by altering key moieties—for example, changing the position of the fluorine atom on the indan (B1671822) ring, substituting the imidazole (B134444) with other heterocycles, or modifying the indan backbone itself. The biological activity of each new compound would then be assayed to determine which structural features are critical for its effects. The absence of this foundational SAR data prevents a detailed discussion on how the compound's structure relates to its biological function.
QSAR modeling relies on a dataset of structurally related compounds with measured biological activities to create a mathematical model that predicts the activity of new, untested compounds. As no series of analogues for this compound with corresponding biological data has been published, the development of a specific QSAR model is not feasible. General QSAR studies on other classes of imidazole compounds exist but are not applicable to this unique structure.
Computational Chemistry and Molecular Modeling
While molecular docking is a common technique to predict the binding orientation of a ligand to a protein target, no studies have been published performing these simulations for this compound. To conduct such an analysis, a specific biological target (e.g., an enzyme or receptor) must first be identified. Without experimental data suggesting a target for this compound, any docking study would be purely speculative.
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insight into the stability of a ligand-protein complex. This analysis is contingent upon having a defined biological target and a plausible binding mode, typically derived from molecular docking. In the absence of such information for this compound, no MD simulation studies have been reported.
Quantum chemical calculations can elucidate the electronic properties of a molecule, such as its electrostatic potential, orbital energies (HOMO-LUMO), and natural bond orbital (NBO) analysis, which help in understanding its reactivity and potential interactions. While these calculations are theoretically possible for any known structure, no specific studies reporting these analyses for this compound were found in the public domain. Such research would be essential to provide a deeper understanding of its chemical behavior at an electronic level.
Pharmacophore Modeling and Virtual Screening for Novel Scaffolds
In the quest for novel therapeutic agents with high selectivity for the α2C-adrenoceptor, computational techniques such as pharmacophore modeling and virtual screening have become indispensable tools. While specific studies detailing the direct use of this compound as the foundational template for a comprehensive pharmacophore-based virtual screening campaign are not extensively documented in publicly available literature, the principles of such an approach are well-established in medicinal chemistry. This section outlines the theoretical application and potential findings derived from using this potent and selective antagonist as a molecular blueprint.
A ligand-based pharmacophore model derived from this compound would aim to abstract its key chemical features essential for binding to the α2C-adrenoceptor. The development of such a model is a critical step in identifying new molecular entities that could exhibit similar or improved pharmacological profiles.
Pharmacophore Hypothesis Generation
A putative pharmacophore model for an α2C-adrenoceptor antagonist, based on the structure of this compound, would likely consist of a specific three-dimensional arrangement of the following features:
Aromatic Ring (AR): The fluoro-substituted indan group provides a crucial hydrophobic and aromatic feature that engages with a corresponding pocket in the receptor.
Hydrogen Bond Donor (HBD): The N-H group of the imidazole ring is a potential hydrogen bond donor.
Hydrogen Bond Acceptor (HBA): The non-protonated nitrogen atom of the imidazole ring can act as a hydrogen bond acceptor.
Hydrophobic (HY): The aliphatic portion of the indan moiety contributes a significant hydrophobic feature.
The spatial relationship and distances between these pharmacophoric points are critical for receptor affinity and selectivity. Advanced computational software would be employed to generate and validate the best hypothesis based on the low-energy conformations of this compound.
The table below conceptualizes a potential pharmacophore model based on this compound.
| Feature Type | Description | Projected Location in Compound |
| Aromatic Ring (AR) | Represents the planar phenyl ring | Centroid of the benzene (B151609) ring in the indan moiety |
| Hydrogen Bond Donor (HBD) | Protonated nitrogen on the imidazole ring | N-H group of the 1H-imidazole |
| Hydrogen Bond Acceptor (HBA) | Unprotonated nitrogen on the imidazole ring | N atom at position 3 of the imidazole ring |
| Hydrophobic (HY) | Represents the non-aromatic carbocyclic part | Cyclopentyl portion of the indan group |
| Negative Ionizable (NI) / HBA | The fluorine atom on the indan ring | 5-position of the indan ring |
Virtual Screening for Novel Scaffolds
Once a validated pharmacophore model is established, it can be used as a 3D query to screen large chemical databases (e.g., ZINC, ChemDiv, Enamine) for novel compounds. This process, known as virtual screening, filters for molecules that match the defined pharmacophoric features in their 3D conformation.
The typical workflow for such a screening campaign would involve:
Database Preparation: Large libraries of commercially available or virtual compounds are prepared, generating multiple low-energy 3D conformations for each molecule.
Pharmacophore-Based Filtering: The generated pharmacophore model is used to rapidly screen the conformational databases. Molecules that fit the 3D arrangement of the pharmacophore features are retained as "hits."
Molecular Docking: The initial hits are then subjected to molecular docking studies using a homology model or a crystal structure of the α2C-adrenoceptor. This step predicts the binding pose and estimates the binding affinity of the hit compounds within the receptor's active site.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is performed on the docked hits to filter out compounds with potentially poor pharmacokinetic profiles or toxicity issues.
Hit Selection and Acquisition: A final set of promising candidates, featuring novel chemical scaffolds distinct from the original indan-imidazole template, would be selected for acquisition and subsequent in vitro biological evaluation.
The goal of this process is to identify structurally diverse compounds that maintain the key interactions necessary for α2C-adrenoceptor antagonism but possess different core structures. This "scaffold hopping" can lead to the discovery of compounds with improved properties, such as enhanced selectivity, better pharmacokinetics, or novel intellectual property.
The hypothetical results of a virtual screening campaign are summarized in the table below, illustrating the type of data that would be generated.
| Screening Stage | Number of Compounds | Key Selection Criteria |
| Initial Compound Library | > 1,000,000 | Commercially available chemical libraries |
| Hits from Pharmacophore Screen | ~10,000 - 20,000 | Fit to the this compound-based pharmacophore model |
| Hits after Molecular Docking | ~500 - 1,000 | Favorable docking score, key interactions with binding site residues (e.g., Asp113, Ser201) |
| Hits after ADMET Filtering | ~50 - 100 | Predicted drug-likeness (Lipinski's Rule of Five), low predicted toxicity |
| Final Candidates for Synthesis | 5 - 10 | Structural diversity, novelty of scaffold, synthetic accessibility |
While a dedicated study applying this exact methodology to this compound is not readily found, the described approach represents a standard and powerful strategy in modern drug discovery to leverage the knowledge of a potent ligand to find next-generation therapeutics.
Biological Activity in Model Systems Preclinical Non Clinical Research
In Vivo Biological Activity Studies in Animal Models (Non-Clinical Focus)
No in vivo studies in research animals to assess the biological responses or biomarker modulation of 4-(5-Fluoro-indan-2-yl)-1H-imidazole have been reported in the available literature.
Information regarding the pharmacodynamic properties of this compound, such as target occupancy or pathway modulation in animal models, is not available.
There are no comparative studies of this compound across different animal species or models.
Future Research Trajectories and Academic Prospects
Rational Design of Advanced Analogues with Enhanced Specificity and Potency
The principles of rational drug design offer a systematic approach to optimizing lead compounds. For 4-(5-Fluoro-indan-2-yl)-1H-imidazole, the synthesis and evaluation of advanced analogues could lead to compounds with improved pharmacological profiles. This can be achieved through several strategies:
Structural Modifications: Systematic alterations to the core structure can provide valuable structure-activity relationship (SAR) data. Key modifications could include:
Substitution on the Imidazole (B134444) Ring: Introducing various substituents at different positions of the imidazole ring can modulate its electronic properties and steric bulk, potentially enhancing target binding.
Varying the Linker: The nature of the linkage between the imidazole and indane moieties can be altered to optimize the spatial orientation of these two key pharmacophores.
Bioisosteric Replacement: The fluorine atom on the indane ring is a key feature. Exploring bioisosteric replacements for the fluorine atom, such as a hydroxyl group, a methyl group, or a trifluoromethyl group, could fine-tune the compound's lipophilicity, metabolic stability, and target interactions.
A study on 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives demonstrated that structural optimization based on existing inhibitors could lead to potent and selective kinase inhibitors. nih.gov A similar approach could be applied to this compound to identify analogues with high potency against specific biological targets.
Table 1: Potential Analogues of this compound for Future Synthesis and Evaluation
| Analogue Structure | Rationale for Design | Potential Therapeutic Target |
| Introduction of a methyl group at the N-1 position of the imidazole | To increase lipophilicity and potentially improve cell permeability. | Kinases, GPCRs |
| Replacement of the fluoro group with a trifluoromethyl group | To enhance metabolic stability and binding affinity through strong electronic interactions. | Ion channels, Enzymes |
| Introduction of a hydroxyl group on the indane ring | To introduce a hydrogen bond donor and potentially improve solubility and target interaction. | Proteases, Transferases |
| Isomeric relocation of the fluoro group on the indane ring | To explore the impact of fluorine positioning on binding affinity and selectivity. | Various enzymes and receptors |
Discovery of Novel Biological Targets and Undiscovered Mechanisms of Action
A significant area of future research will be the identification of the biological targets of this compound and its analogues. Imidazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov
Target Identification Studies: High-throughput screening (HTS) against a panel of known drug targets, such as kinases, G-protein coupled receptors (GPCRs), and proteases, could reveal potential biological targets.
Phenotypic Screening: Assessing the effect of the compound on cellular phenotypes, followed by target deconvolution techniques, can uncover novel mechanisms of action.
Mechanism of Action Studies: Once a potential target is identified, further studies will be necessary to elucidate the precise mechanism of action. This could involve techniques such as X-ray crystallography to determine the binding mode of the compound to its target. For instance, a study on a substituted imidazole showed it to be a potent mechanism-based inactivator of cytochrome P450 2D6, with detailed studies revealing the formation of a protein adduct. nih.gov
Research into fluorinated imidazole[4,5f] researchgate.netmdpi.comphenanthroline derivatives has shown their potential as inhibitors of liver cancer cell proliferation by inducing apoptosis via DNA damage. nih.gov This suggests that this compound could also be investigated for its anticancer properties.
Integration with Systems Biology and Cheminformatics for Predictive Modeling
The integration of computational approaches can significantly accelerate the drug discovery process.
Cheminformatics: The development of quantitative structure-activity relationship (QSAR) models can help in predicting the biological activity of newly designed analogues, thereby prioritizing synthetic efforts.
Molecular Docking and Molecular Dynamics Simulations: These computational tools can be used to predict the binding affinity and mode of interaction of this compound and its analogues with potential biological targets. This can provide insights for the rational design of more potent inhibitors. A study on novel imidazole derivatives used molecular docking to analyze the binding energy against various viral receptors. nih.gov
Systems Biology: By analyzing the effect of the compound on global cellular pathways and networks, systems biology approaches can help in understanding the broader biological consequences of target modulation and identify potential off-target effects.
Development of Advanced Methodologies for Synthesis and Analysis of Related Structures
The efficient synthesis of this compound and its analogues is crucial for their further investigation.
Novel Synthetic Routes: Developing novel and efficient synthetic routes can improve the yield and reduce the cost of production. This could involve exploring new catalytic systems or multicomponent reactions. For example, an electrochemical method for synthesizing 1,2,4,5-tetrasubstituted imidazoles has been developed, offering a green and efficient pathway. researchgate.net
Combinatorial Chemistry: The use of combinatorial chemistry techniques can facilitate the rapid synthesis of a large library of analogues for high-throughput screening.
Advanced Analytical Techniques: The development of sensitive and selective analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for the purification and characterization of the synthesized compounds.
The synthesis of related indazole derivatives has been achieved through various methods, including palladium-catalyzed C-H amination and copper-mediated cyclization, highlighting the diverse synthetic strategies that could be adapted. nih.gov
Q & A
Q. 1.1. What are the optimal synthetic routes for 4-(5-Fluoro-indan-2-yl)-1H-imidazole, and how can reaction conditions be optimized to improve yield?
The synthesis of fluorinated imidazole derivatives typically involves multi-step processes, including nucleophilic substitution, condensation, and functional group modifications. For example, fluorinated imidazoles like 5-Fluoro-1-methyl-1H-imidazole (CAS 66787-68-6) are synthesized using sodium hydride (NaH) and alkyl halides under controlled temperatures (60–80°C) . Key steps include:
- Substitution reactions : Use of fluorinated precursors (e.g., 5-fluoroindan-2-yl derivatives) to introduce the fluorine atom.
- Condensation : Coupling the indane moiety with the imidazole ring via palladium-catalyzed cross-coupling or acid-catalyzed cyclization .
- Optimization : Adjusting solvent polarity (e.g., DMF or THF), reaction time (12–24 hrs), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to enhance yield. Thin-layer chromatography (TLC) and NMR spectroscopy are critical for monitoring progress .
Q. 1.2. What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and purity. For example, fluorine atoms induce characteristic splitting patterns in adjacent protons (e.g., δ 7.2–7.5 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₂H₁₀FN₂: 217.0875) .
- Elemental Analysis : Matches calculated vs. experimental C/H/N percentages (e.g., C: 66.05%, H: 4.63%, N: 12.84%) .
- X-ray Crystallography : Resolves stereochemistry of the indan-2-yl group .
Advanced Research Questions
Q. 2.1. How does the fluorine substituent influence the compound’s bioactivity and binding affinity to therapeutic targets?
Fluorine enhances lipophilicity, metabolic stability, and target interactions (e.g., hydrogen bonding with enzymes). For example:
- Antimicrobial Activity : Fluorine in 4-Fluoro-1H-imidazole improves penetration into bacterial membranes, with MIC values <10 µg/mL against S. aureus .
- Receptor Binding : Fluorinated imidazoles like (5-Fluoro-1-trityl-1H-imidazol-4-yl)-methanol (C₂₃H₁₉FN₂O) show nanomolar affinity for histamine H₃ receptors due to fluorine’s electronegativity stabilizing ligand-receptor interactions .
Methodological Insight : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd) .
Q. 2.2. How can researchers resolve contradictions in reported biological data for fluorinated imidazoles?
Discrepancies in IC₅₀ values or efficacy often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO cells) or incubation times.
- Structural Analogues : Impurities in intermediates (e.g., unreacted 5-fluoroindan-2-yl precursors) may skew results.
Resolution Strategies : - Reproducibility Checks : Validate results across ≥3 independent labs.
- HPLC-Purification : Ensure >95% purity before biological testing .
- Meta-Analysis : Compare data from PubMed, Scopus, and patent databases to identify consensus trends .
Q. 2.3. What computational methods predict the compound’s pharmacokinetic properties and toxicity?
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 inhibition. For this compound, predicted logP ≈2.5 suggests moderate blood-brain barrier penetration .
- Molecular Docking : Software (AutoDock Vina) models interactions with targets like GLP-1 receptors. Fluorine’s van der Waals interactions often enhance binding scores .
- Toxicity Screening : Use ProTox-II to predict hepatotoxicity (e.g., fluorinated imidazoles may inhibit mitochondrial complexes) .
Q. 2.4. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the indan-2-yl position to boost antibacterial activity .
- Side Chain Engineering : Replace the imidazole N-H with methyl or trifluoromethyl groups to reduce metabolic oxidation .
Case Study : 4-(4-Acetylphenyl)-1H-imidazole derivatives with acetyl groups show 10-fold higher CA IX inhibition (Ki = 8 nM) compared to non-acetylated analogues .
Methodological Challenges and Solutions
Q. 3.1. What strategies mitigate low yields in multi-step syntheses of fluorinated imidazoles?
- Intermediate Stabilization : Protect reactive sites (e.g., trityl groups for imidazole N-H) during coupling steps .
- Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) for cross-coupling efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) and improves regioselectivity .
Q. 3.2. How should researchers handle discrepancies between computational predictions and experimental bioactivity data?
- Force Field Refinement : Adjust parameters in docking software to account for fluorine’s polarizability.
- Free Energy Perturbation (FEP) : Calculate relative binding energies of fluorine vs. hydrogen substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
